3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a compound with the molecular formula C7H20O2SSi2 and a molecular weight of 224.47 g/mol . . This compound is part of the organosilicon family, which is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol typically involves the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol-ene click reaction . This method is efficient and yields the desired product in near-quantitative amounts. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the product.
Analyse Chemischer Reaktionen
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of hydrophilic coatings and as a component in silicone elastomers.
Wirkmechanismus
The mechanism of action of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol involves its ability to form stable bonds with various substrates through its thiol and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, enhancing the properties of the materials it is incorporated into .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol include:
- (3-Chloropropyl)thio]propyl)methyldimethoxysilane
- 3-((3-(Dimethoxy(methyl)silyl)propyl)thio)propanoic acid
- 3-Methoxy-3-methyl-2,11-dioxa-7-thia-3-silatridecan-13-ol
- 3-Methoxy-3-methyl-2,11,14,17,20,23,26,29,32-nonaoxa-7-thia-3-silatritriacontane
What sets this compound apart is its unique combination of hydroxyl and thiol groups, which provide enhanced reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C7H20O2SSi2 |
---|---|
Molekulargewicht |
224.47 g/mol |
IUPAC-Name |
3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
PZGPRZLVHMCDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCS)O[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.